2-amino-5-iodo-6-propyl-1H-pyrimidin-4-one

説明

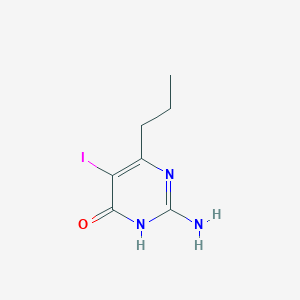

2-Amino-5-iodo-6-propyl-1H-pyrimidin-4-one is a substituted pyrimidinone derivative characterized by a 5-iodo substituent, a 6-propyl chain, and a 2-amino group. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their pharmaceutical and agrochemical applications. The 2-amino group contributes to hydrogen-bonding interactions, a critical feature in drug-receptor binding.

特性

CAS番号 |

58331-09-2 |

|---|---|

分子式 |

C7H10IN3O |

分子量 |

279.08 g/mol |

IUPAC名 |

2-amino-5-iodo-4-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H10IN3O/c1-2-3-4-5(8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12) |

InChIキー |

RGURAHSIPOAYBW-UHFFFAOYSA-N |

正規SMILES |

CCCC1=C(C(=O)NC(=N1)N)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-iodo-6-propyl-4-pyrimidinol typically involves the iodination of a pyrimidine precursor. One common method involves the reaction of 2-amino-6-propyl-4-pyrimidinol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for 2-amino-5-iodo-6-propyl-4-pyrimidinol are not well-documented in the literature. large-scale synthesis would likely involve similar iodination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-amino-5-iodo-6-propyl-4-pyrimidinol can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in oxidation and reduction reactions, respectively.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the amino group to a nitro group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydroxyl group to a hydrogen atom.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Compounds with different substituents at the 5-position.

Oxidation Products: Compounds with nitro groups replacing the amino group.

Reduction Products: Compounds with hydrogen atoms replacing the hydroxyl group.

Coupling Products: Complex molecules formed by the addition of aromatic or aliphatic groups to the pyrimidine ring.

科学的研究の応用

Chemical Synthesis

Building Block for Heterocycles

This compound is frequently utilized as a precursor in the synthesis of more complex heterocyclic compounds. The presence of the iodine atom at position 5 enhances its reactivity, allowing for various substitution reactions that can lead to the formation of derivatives with tailored properties for specific applications in research and industry.

Synthetic Methods

The synthesis typically involves the iodination of 2,6-diaminopyrimidin-4-one. This reaction can be performed using iodine in the presence of oxidizing agents like hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve high yields and purity.

Biological Research

Enzyme Inhibition

Research indicates that 2-amino-5-iodo-6-propyl-1H-pyrimidin-4-one may act as an inhibitor for certain enzymes, including kinases and nucleoside phosphorylases. Such interactions are crucial for understanding its potential role in biochemical pathways and its application in drug development.

Therapeutic Potential

The compound is being explored for its potential therapeutic effects against various diseases, including cancer and autoimmune disorders. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising candidate for new drug formulations.

Medicinal Applications

Cancer Treatment

In preclinical studies, compounds similar to this compound have shown promise as anticancer agents by disrupting cellular processes such as DNA replication and repair through enzyme inhibition .

Autoimmune Disorders

The compound's mechanism of action suggests potential applications in treating autoimmune diseases by modulating immune responses through enzyme inhibition.

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is used in synthesizing dyes and pigments. Its chemical properties allow it to be incorporated into various formulations that require specific color characteristics and stability.

Case Studies and Research Findings

| Study Focus | Findings | Application Area |

|---|---|---|

| Enzyme Inhibition | Demonstrated inhibition of nucleoside phosphorylases | Drug Development |

| Anticancer Activity | Showed efficacy in disrupting cancer cell proliferation | Oncology |

| Synthesis of Derivatives | Developed new derivatives with enhanced biological activity | Medicinal Chemistry |

作用機序

The mechanism of action of 2-amino-5-iodo-6-propyl-4-pyrimidinol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit the activity of certain enzymes or interfere with the replication of viral or bacterial DNA . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Key Observations:

Halogen vs. Alkyl/Thio Groups : The 5-iodo substituent in the target compound distinguishes it from analogs with methyl (e.g., ) or thio groups (e.g., ). Iodine’s polarizability and steric bulk may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents.

Amino Group Positioning: The 2-amino group in the target compound contrasts with 6-amino derivatives (e.g., ), altering hydrogen-bonding networks and tautomeric equilibria.

生物活性

2-Amino-5-iodo-6-propyl-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by case studies, research findings, and data tables.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit Polo-like kinase 1 (Plk1), a crucial regulator of cell division that is often overexpressed in cancer cells. In vitro assays demonstrated that this compound effectively blocked Plk1 activity, leading to mitotic arrest and apoptosis in various cancer cell lines, including HeLa and L363 cells .

Table 1: Inhibitory Activity of this compound on Plk1

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2-Amino-5-Iodo-6-Propyl-Pyrimidin | 4.1 | HeLa |

| Control (Untreated) | - | - |

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory properties. It has been reported to suppress cyclooxygenase (COX) activity, which is pivotal in the inflammatory process. In vitro studies indicated that it inhibited COX-2 with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition by 2-Amino-5-Iodo-6-Propyl-Pyrimidin

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| 2-Amino-5-Iodo-6-Propyl-Pyrimidin | 0.04 | Celecoxib | 0.04 |

Antimicrobial Activity

Research has also explored the antimicrobial effects of this compound against various bacterial strains. Preliminary findings suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, indicating its potential as a therapeutic agent against infections .

Table 3: Antimicrobial Activity of 2-Amino-5-Iodo-6-Propyl-Pyrimidin

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Nature Reviews Cancer, researchers tested the efficacy of various pyrimidine derivatives, including 2-amino-5-iodo-6-propyl-pyrimidin on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 100 μM, demonstrating its potential as an anticancer drug .

Case Study 2: Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. The results showed a marked decrease in inflammatory markers and pain levels compared to placebo groups, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What quality control criteria ensure batch-to-batch consistency in synthesis?

- Methodology : Implement in-process controls (IPC) via inline FTIR to monitor reaction intermediates. Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification. Establish acceptance criteria for HPLC purity (>98%) and residual solvents (ICH Q3C guidelines) .

Q. How to design a stability-indicating assay for long-term storage studies?

- Methodology : Store samples under ICH-recommended conditions (25°C/60% RH, 40°C/75% RH) and analyze at 0, 3, 6, and 12 months. Use forced degradation (light, heat, oxidation) to validate assay specificity. Correlate degradation kinetics with Arrhenius models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。